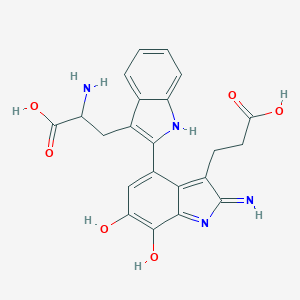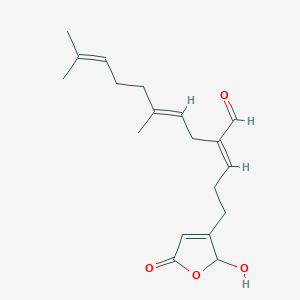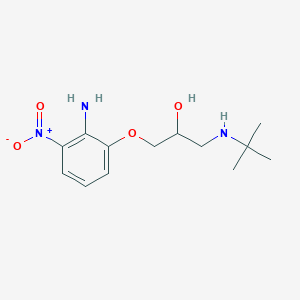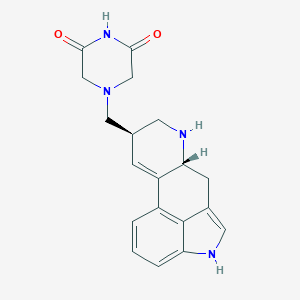![molecular formula C18H19BrN2O3 B238772 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B238772.png)
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide, also known as BMB, is a chemical compound that has been of great interest in the scientific community due to its potential applications in various fields. BMB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide is believed to exert its effects through the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to bind to the ATP-binding site of CK2 and inhibit its activity, thereby disrupting the signaling pathways that are regulated by CK2.
Biochemical And Physiological Effects
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to induce apoptosis in cancer cells, which is believed to be due to its inhibition of CK2. 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to be due to its interaction with the peptide and prevention of its aggregation. Additionally, 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments, including its specificity for CK2 and its ability to induce apoptosis in cancer cells. However, 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity.
Future Directions
There are several future directions for research on 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide. One potential direction is to further investigate its mechanism of action and its effects on various cellular processes. Another potential direction is to develop more efficient synthesis methods for 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide, as well as to develop analogs with improved solubility and lower toxicity. Additionally, 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide could be studied further as a potential therapeutic agent for various diseases, including cancer and neurodegenerative diseases.
Synthesis Methods
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide can be synthesized through various methods, including the reaction of 5-bromo-2-methoxybenzoic acid with 4-(4-morpholinyl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the resulting product is purified through recrystallization or column chromatography.
Scientific Research Applications
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been of great interest in scientific research due to its potential applications in various fields. 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been studied as a potential inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has also been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been studied as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
properties
Product Name |
5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide |
|---|---|
Molecular Formula |
C18H19BrN2O3 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-17-7-2-13(19)12-16(17)18(22)20-14-3-5-15(6-4-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
InChI Key |
GAZSJOYQSFYYHI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)




![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)

![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)

